molecular formula C12H10FN B1350581 2-fluoro-N-phenylaniline CAS No. 328-20-1

2-fluoro-N-phenylaniline

Cat. No. B1350581
CAS RN: 328-20-1
M. Wt: 187.21 g/mol
InChI Key: VMEVTYCKTNNHIV-UHFFFAOYSA-N
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Description

2-fluoro-N-phenylaniline is a chemical compound with the CAS Number: 328-20-11. It has a molecular weight of 187.22 and is typically stored at room temperature1. The IUPAC name for this compound is N-(2-fluorophenyl)-N-phenylamine1.



Synthesis Analysis

The synthesis of 2-fluoro-N-phenylaniline is not explicitly mentioned in the search results. However, anilines, which are benzene rings with a nitrogen atom attached, are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities2. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline2.



Molecular Structure Analysis

The InChI code for 2-fluoro-N-phenylaniline is 1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H1. This indicates that the compound has a molecular formula of C12H10FN1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-fluoro-N-phenylaniline are not detailed in the search results. However, anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers2. They are often used as precursors in various chemical reactions2.



Physical And Chemical Properties Analysis

2-fluoro-N-phenylaniline is a liquid at room temperature1. It has a density of 1.172g/cm34. The boiling point is 147-148/15mm4. The compound has a flash point of 117.6ºC4.


Scientific Research Applications

Pharmaceutical Applications

Fluorinated phenylalanines, including 2-fluoro-N-phenylaniline, have had considerable industrial and pharmaceutical applications . They have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Method of Application

The method of application involves the synthesis of fluorinated phenylalanines and their incorporation into peptides . This increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

Results or Outcomes

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This leads to improved biophysical and chemical properties of bioactives .

Topography Imaging of Tumor Ecosystems

Fluorinated phenylalanines are used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

Method of Application

The method involves the incorporation of fluorinated phenylalanines into proteins, which are then used in PET imaging .

Results or Outcomes

The use of fluorinated phenylalanines in PET imaging has helped in the detailed topography imaging of tumor ecosystems .

The introduction of fluorine into phenylalanine can modulate various properties such as acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This leads to improved biophysical and chemical properties of bioactives .

Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

The introduction of fluorine into phenylalanine can modulate various properties such as acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This leads to improved biophysical and chemical properties of bioactives .

Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Future Directions

The future directions for 2-fluoro-N-phenylaniline are not explicitly mentioned in the search results. However, given its role as a precursor in various chemical reactions, it is likely to continue to be of interest in the fields of pharmaceuticals, agrochemicals, and materials science.


Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For more detailed or specific information, please refer to the relevant scientific literature or consult a chemical expert.


properties

IUPAC Name

2-fluoro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVTYCKTNNHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379045
Record name 2-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-phenylaniline

CAS RN

328-20-1
Record name 2-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with iodobenzene (1.42 g, 7 mmol), palladium(II) acetate (0.079 g, 0.35 mmol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.217 g, 0.35 mmol), cesium carbonate (6.8 g, 21 mmol), 2-fluoroaniline (0.777 g, 7 mmol) in anhydrous toluene (18 mL). Under a nitrogen atmosphere, the mixture was heated at 115° C. for 24 hours. The cooled mixture was diluted with water and ether. The organic layer was isolated, washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated to a residue. The crude product was purified by silica gel column chromatography (0-30% ethyl acetate in hexanes) to give the desired product as a clear oil (1.1 g, 81%). 1H NMR (CDCl3, 300 MHz) δ 7.36-7.29 (m, 3H), 7.20-7.14 (m, 3H), 7.09-7.00 (m, 2H), 6.88-6.85 (m, 1H), 5.82 (br s, 1H). ESI m/z: 188.2 (M+H).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0.777 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.079 g
Type
catalyst
Reaction Step One
Quantity
0.217 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Aoki, HM O'Brien, H Kawasaki, H Takaya… - Organic …, 2019 - ACS Publications
… The reactions of 2-fluoro-N-phenylaniline catalyzed by NiCl 2 and CoCl 2 afforded 2a in only 34% and 15% yields, respectively, in the presence of 2 equiv of 1,2-dibromoethane, thus …
Number of citations: 23 pubs.acs.org
OV Khazipov, AS Pyatachenko… - …, 2023 - Wiley Online Library
An efficient protocol for the C−N cross‐coupling of aryl chlorides with (hetero)aryl‐ and alkyl amines under nickel catalysis has been developed. The main advantage of the protocol is …
MG Nizi, J Desantis, Y Nakatani, S Massari… - European Journal of …, 2020 - Elsevier
… On the other hand, 1-fluoro-10H-phenothiazine 22 [16] was prepared by thionation of 2-fluoro-N-phenylaniline with sulfur and iodine at high temperature as previously described (…
Number of citations: 13 www.sciencedirect.com
MW Bezpalko - 2016 - search.proquest.com
The synthesis of a new bidentate arene-linked mixed-donor amidophosphido ligand [NP] 2–is presented. Similar ligands have been reported to participate in ligand-based redox activity…
Number of citations: 0 search.proquest.com
MJ Harding - 2017 - core.ac.uk
This thesis investigates the application of online monitoring for the optimisation of flow chemistry, as well as how additive manufacturing can aid the integration of analysis and confer …
Number of citations: 1 core.ac.uk
M Sohail, M Bilal, T Maqbool, N Rasool… - Arabian Journal of …, 2022 - Elsevier
Small N-heterocyclic molecules are important scaffolds in the pharmaceutical industry and most FDA-approved drugs are nitrogen-containing heterocycles. Chemists try to employ iron-…
Number of citations: 2 www.sciencedirect.com

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